4-Fluoro-1-methylindolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-fluoro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3 |
InChI Key |
DVELLIGPTBQUMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 4 Fluoro 1 Methylindolin 2 One Analogues
Reactions at the C-3 Position of the Indolin-2-one Ring
The C-3 position of the indolin-2-one ring is a key site for functionalization due to the presence of an active methylene (B1212753) group adjacent to the carbonyl. This position is readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles. Conversely, the carbonyl group at C-2 can activate the C-3 position for nucleophilic attack, particularly after conversion to an electrophilic intermediate.
Electrophilic and Nucleophilic Additions
The enolate of 4-Fluoro-1-methylindolin-2-one can participate in a variety of electrophilic addition reactions. Common examples include aldol-type condensations with aldehydes and ketones, Mannich reactions with formaldehyde (B43269) and a secondary amine, and Michael additions to α,β-unsaturated carbonyl compounds. These reactions allow for the introduction of a wide range of substituents at the C-3 position.
While direct nucleophilic addition to the C-3 position is not typical, the generation of an electrophilic center at this position, for instance, through the formation of a 3-ylideneindolin-2-one derivative via a Knoevenagel condensation, facilitates subsequent nucleophilic attack.
A summary of potential reactions at the C-3 position is presented in the table below.
| Reaction Type | Reagents | Product Type |
| Knoevenagel Condensation | Aromatic Aldehydes | 3-Arylmethyleneindolin-2-ones |
| Mannich Reaction | Formaldehyde, Secondary Amine | 3-(Dialkylaminomethyl)indolin-2-ones |
| Aldol Condensation | Ketones/Aldehydes | 3-(1-Hydroxyalkyl)indolin-2-ones |
| Michael Addition | α,β-Unsaturated Ketones | 3-(3-Oxoalkyl)indolin-2-ones |
Formation of 3-Substituted Derivatives
The versatility of the C-3 position allows for the synthesis of a diverse array of 3-substituted this compound derivatives. Halogenation, particularly bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing a handle for further transformations such as cross-coupling reactions.
Alkylation at the C-3 position can be accomplished by treating the enolate with various alkyl halides. Similarly, arylation can be achieved through palladium-catalyzed cross-coupling reactions of the corresponding 3-halo derivative with arylboronic acids (Suzuki coupling) or other organometallic reagents.
Reactivity of the Fluoro Substituent
The fluorine atom at the C-4 position significantly influences the electronic properties of the aromatic ring and presents opportunities for specific chemical transformations.
Impact on Aromatic Ring Activation/Deactivation
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For a fluorine atom at the para position, the σp value is +0.06, indicating a slight electron-withdrawing effect. The σm value is +0.34, showing a more significant electron-withdrawing effect from the meta position. These values help in predicting the reactivity of the aromatic ring in various reactions.
Potential for Further Fluorination or Defluorination
The existing C-F bond in this compound is generally robust. However, under specific conditions, further fluorination or defluorination could be envisioned. Electrophilic fluorinating agents might be employed to introduce additional fluorine atoms onto the aromatic ring, although the deactivated nature of the ring would likely require harsh reaction conditions.
Conversely, defluorination through C-F bond activation is a challenging but increasingly explored area of research. This transformation typically requires transition-metal catalysis and specific directing groups to facilitate the cleavage of the strong carbon-fluorine bond. Such reactions could provide a route to otherwise inaccessible derivatives.
Transformations Involving the N-Methyl Group
The N-methyl group on the indolin-2-one ring also offers a site for chemical modification, although it is generally less reactive than the C-3 position.
One potential transformation is N-demethylation. This can be achieved through various methods, including the use of strong acids, oxidizing agents, or specific demethylating reagents like boron tribromide. The resulting N-H indolin-2-one can then be used as a substrate for the introduction of different N-substituents.
Oxidation of the N-methyl group to an N-formyl or N-hydroxymethyl group is another possibility, although this would likely require specific and selective oxidizing agents to avoid over-oxidation or reaction at other sites in the molecule. Such transformations would provide access to a different class of functionalized indolin-2-one derivatives.
Functional Group Interconversions on Substituted Rings
The aromatic ring of the this compound scaffold is a key site for chemical modification, allowing for the synthesis of a diverse array of analogues. The reactivity of this ring is governed by the electronic properties of its substituents: the electron-donating N-methyl group, the electron-withdrawing lactam carbonyl, and the halogen substituent. These groups influence the feasibility and regioselectivity of several important classes of transformations, including nucleophilic and electrophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The indolin-2-one ring is moderately activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the carbonyl group. In the context of this compound, the fluorine atom serves as a viable leaving group. In SNAr reactions, fluoride (B91410) is often a surprisingly effective leaving group because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com This facilitates the formation of the negatively charged Meisenheimer intermediate, which is stabilized by the adjacent carbonyl group. youtube.com
This reactivity allows for the displacement of the C4-fluorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 4-substituted analogues.
| Reactant | Nucleophile | Typical Conditions | Product |
|---|---|---|---|
| This compound | Primary/Secondary Amine (e.g., Piperidine) | K2CO3, DMSO, 120 °C | 4-(Piperidin-1-yl)-1-methylindolin-2-one |
| This compound | Alkoxide (e.g., NaOMe) | MeOH, Reflux | 4-Methoxy-1-methylindolin-2-one |
| This compound | Thiolate (e.g., NaSPh) | DMF, 100 °C | 4-(Phenylthio)-1-methylindolin-2-one |
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) on the this compound ring is influenced by the competing directing effects of the substituents. wikipedia.orgmasterorganicchemistry.com The amide nitrogen is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The lactam carbonyl is a deactivating meta-director. The combined influence of these groups makes the C5 and C7 positions the most likely sites for electrophilic attack.
C5-Position : This position is para to the strongly activating amide nitrogen and ortho to the fluorine atom, making it a highly probable site for substitution.
C7-Position : This position is ortho to the activating amide nitrogen.
| Reaction | Reagents | Electrophile | Major Product(s) |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ | 4-Fluoro-1-methyl-5-nitroindolin-2-one |
| Bromination | Br2, FeBr3 | Br+ | 5-Bromo-4-fluoro-1-methylindolin-2-one |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 5-Acetyl-4-fluoro-1-methylindolin-2-one |
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com For the indolin-2-one core, these reactions are typically performed on halo-substituted analogues, such as a 5-bromo or 7-bromo derivative, which can be prepared via electrophilic halogenation. While aryl fluorides can undergo coupling, they are generally less reactive than other aryl halides. semanticscholar.org
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an organoboron compound. wikipedia.orgorganic-chemistry.orglibretexts.org Starting from a bromo-substituted this compound, various aryl, heteroaryl, or vinyl groups can be introduced.
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst. jk-sci.comwikipedia.orgdiva-portal.orgorganic-chemistry.org It provides a versatile route to a wide range of amino-substituted indolinone derivatives, which are difficult to access through other methods. wikipedia.org
| Starting Material | Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| 5-Bromo-4-fluoro-1-methylindolin-2-one | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Fluoro-1-methyl-5-phenylindolin-2-one |
| 5-Bromo-4-fluoro-1-methylindolin-2-one | Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 4-Fluoro-1-methyl-5-morpholinoindolin-2-one |
| 7-Bromo-4-fluoro-1-methylindolin-2-one | Suzuki-Miyaura | Vinylboronic acid | Pd(PPh3)4, K2CO3 | 4-Fluoro-1-methyl-7-vinylindolin-2-one |
| 7-Bromo-4-fluoro-1-methylindolin-2-one | Buchwald-Hartwig | Aniline | Pd(OAc)2, XPhos, Cs2CO3 | 4-Fluoro-1-methyl-7-(phenylamino)indolin-2-one |
Spectroscopic and Crystallographic Characterization of 4 Fluoro 1 Methylindolin 2 One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Fluoro-1-methylindolin-2-one, analyses of ¹H, ¹³C, and ¹⁹F nuclei each provide unique and complementary information.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis identifies the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons.
The N-methyl (N-CH₃) group typically appears as a sharp singlet in the upfield region of the spectrum. The two protons of the methylene group (C₃-H₂) at the 3-position also produce a signal, which is expected to be a singlet. The aromatic region displays more complex patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The three aromatic protons (at positions 5, 6, and 7) give rise to a set of multiplets. The proton ortho to the fluorine (C₅-H) and the proton para to the fluorine (C₇-H) are expected to show doublet of doublets or triplet-like patterns due to coupling with both the adjacent protons and the fluorine atom.
Table 1: Representative ¹H NMR Data for Indolin-2-one Derivatives Note: Specific data for this compound is not publicly available. This table presents typical shifts for related structures.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.1-3.3 | s (singlet) |
| C₃-H₂ | ~3.5-3.7 | s (singlet) |
| Aromatic-H | ~6.7-7.4 | m (multiplet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule. openstax.org In broadband-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak. libretexts.org The spectrum of this compound will show distinct signals for the carbonyl, aromatic, methylene, and methyl carbons.
The carbonyl carbon (C=O) of the lactam ring is the most deshielded, appearing far downfield (175-180 ppm). The aromatic carbons appear in the intermediate region (100-160 ppm). The carbon directly bonded to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and a significant downfield shift due to fluorine's high electronegativity. Other aromatic carbons will also show smaller C-F couplings. The methylene (C-3) and methyl (N-CH₃) carbons appear at the upfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-2) | 175 - 180 |
| C-F (C-4) | 155 - 160 (doublet, large JC-F) |
| Aromatic C | 105 - 145 |
| CH₂ (C-3) | ~35 - 40 |
| N-CH₃ | ~26 - 30 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals over a wide chemical shift range, making it an invaluable tool for confirming the presence and electronic environment of fluorine atoms.
In the analysis of this compound, ¹⁹F NMR would show a single resonance for the fluorine atom attached to the aromatic ring. The precise chemical shift of this signal is highly sensitive to its molecular environment, providing confirmation of its position at the C-4 position. Furthermore, the multiplicity of the signal can provide information about coupling to nearby protons, particularly those in the ortho positions (C₅-H), further corroborating the structural assignment. This technique is crucial for distinguishing between isomers and verifying successful fluorination.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent feature in the spectrum is the strong absorption band from the carbonyl (C=O) stretching vibration of the five-membered lactam ring, typically appearing in the range of 1700-1720 cm⁻¹. masterorganicchemistry.com Other significant absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹). libretexts.org The C-N bond of the amide and the C-F bond also show characteristic stretches in the fingerprint region (below 1500 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1700 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. This technique can measure the mass of an ion to several decimal places, allowing for the unambiguous determination of its molecular formula. For this compound (C₉H₈FNO), HRMS would be used to measure the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass, with a match within a very small tolerance (typically <5 ppm) confirming the assigned molecular formula. acs.org
Table 4: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) |
|---|---|---|
| [C₉H₈FNO + H]⁺ | 166.0663 | Data not publicly available |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. For this compound, the protonated molecule [M+H]⁺ would be expected as the parent ion. The exact mass of this ion can be calculated and compared with the experimentally observed value to confirm the elemental composition.
In the analysis of ketamine analogues, which share some structural similarities with indolinones, characteristic fragmentation pathways in ESI-MS/MS include the loss of the N-substituent and subsequent cleavages of the ring structure. nih.gov For 2-oxopyrrolidinoindolines, a related class of compounds, electron impact ionization (a harder ionization technique than ESI) has shown that fragmentation can lead to a stable quinolinium ion. scielo.org.mx
Based on these general principles, a proposed fragmentation of the [M+H]⁺ ion of this compound could involve the loss of the methyl group (CH₃), the carbonyl group (CO), or cleavage of the five-membered ring. The presence of the fluorine atom on the benzene (B151609) ring would also influence the fragmentation, potentially leading to the loss of HF or C-F bond cleavage, although the C-F bond is generally strong. Derivatization with reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate has been shown to improve the ionization efficiency and sensitivity of fluorinated compounds in LC-MS/MS analysis. researchgate.netnih.govnih.gov
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 166.0663 | Protonated molecular ion |
| [M-CH₃]⁺ | 151.0431 | Loss of the N-methyl group |
| [M+H-CO]⁺ | 138.0714 | Loss of carbon monoxide |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For a molecule like this compound, the expected electronic transitions would be π → π* and n → π. The indole (B1671886) core contains a conjugated π-system, which gives rise to strong π → π transitions. The carbonyl group provides non-bonding electrons (n), allowing for weaker n → π* transitions.
Studies on substituted indoles have shown that the position and nature of the substituent significantly affect the absorption and emission spectra. nih.gov Specifically, substitution at the C4 position of the indole ring can modulate the electronic transition energy. nih.gov The introduction of a fluorine atom, an electron-withdrawing group, at the 4-position of the indolin-2-one ring is expected to influence the energy of the molecular orbitals and thus shift the absorption maxima (λmax) compared to the unsubstituted parent compound. Research on 4-substituted oxazinoindolones has demonstrated the effect of substituents on their UV-Vis spectra. researchgate.net
While a specific UV-Vis spectrum for this compound is not available in the provided search results, data for related compounds can be used for a qualitative prediction. The π → π* transitions in conjugated systems like indolinones typically occur in the UV region, often with high molar absorptivity (ε). The n → π* transition of the carbonyl group would appear at a longer wavelength and have a much lower intensity.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | 240-280 | High (> 10,000) |
| n → π | 300-340 | Low (< 1,000) |
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported in the search results, the structures of several closely related indole derivatives have been determined, allowing for a detailed comparative analysis of its expected solid-state structure.
The introduction of a fluorine atom at the C4 position can influence the crystal packing through the formation of C-H···F or other non-covalent interactions. The crystal structure of a related fluorinated indole derivative, (E)-1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethylidene]indolin-2-one, shows that the molecules are linked into simple chains by a single C-H···O hydrogen bond. nih.gov
Based on these related structures, it can be predicted that the indolin-2-one core of this compound will be nearly planar. The crystal packing is likely to be influenced by a combination of dipole-dipole interactions from the carbonyl group, and potential weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking of the aromatic rings.
Table 3: Predicted Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths | C-F: ~1.35 Å, C=O: ~1.23 Å, N-C(methyl): ~1.47 Å |
| Key Bond Angles | Angles within the benzene ring ~120°, angles in the five-membered ring deviating from ideal sp² and sp³ hybridization |
| Intermolecular Interactions | C-H···O hydrogen bonds, C-H···F interactions, π-π stacking |
Computational and Theoretical Investigations of 4 Fluoro 1 Methylindolin 2 One Systems
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to determine optimized molecular geometries and analyze electronic properties.
Geometry Optimization and Electronic Structure Analysis
No published studies were found that report the optimized geometry or a detailed electronic structure analysis of 4-Fluoro-1-methylindolin-2-one using DFT methods.
Prediction of Spectroscopic Parameters
There are no available data from DFT calculations predicting the spectroscopic parameters (such as IR or NMR spectra) for this compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
FMO theory is a model used to predict the reactivity and selectivity of chemical reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orglibretexts.orgucsb.edu A search for FMO analysis specifically applied to this compound yielded no results.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
MEDT is a modern theory of chemical reactivity that analyzes changes in electron density to understand reaction mechanisms, challenging older, orbital-based models. mdpi.comencyclopedia.pub No MEDT studies focused on the reaction mechanisms involving this compound are available in the literature.
Distortion/Interaction Analysis in Cycloaddition Reactions
The Distortion/Interaction model, also known as the Activation Strain Model, is a computational tool used to analyze the activation barriers of bimolecular reactions, particularly cycloadditions. nih.gov It separates the activation energy into the energy required to distort the reactants and the interaction energy between them. No studies applying this analysis to cycloaddition reactions of this compound could be located.
Studies on Diastereoselectivity and Regioselectivity
While computational methods are often used to predict and explain the diastereoselectivity and regioselectivity of reactions involving substituted heterocycles, no such studies have been published for this compound.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in structure-based drug design for understanding and predicting the interaction between a ligand, such as this compound, and a biological receptor, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.govimpactfactor.org
A typical molecular docking study for this compound would involve:
Receptor and Ligand Preparation: Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB) and preparing the 3D structure of this compound.
Docking Simulation: Using software like AutoDock, Glide, or FlexX to fit the ligand into the receptor's active site. medjpps.com The simulation explores various possible conformations and orientations of the ligand within the binding pocket.
Binding Affinity and Interaction Analysis: The results are ranked based on a scoring function, which estimates the binding free energy (often in kcal/mol). A lower (more negative) score typically indicates a more favorable binding interaction. impactfactor.org The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein.
Without specific studies, a data table of binding affinities and interacting residues for this compound cannot be generated.
Quantum Chemical Studies of Electronic and Structural Parameters
Quantum chemical studies, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of a molecule. nih.gov These calculations provide insights into various molecular properties that govern chemical behavior and potential biological activity.
For this compound, quantum chemical calculations would determine key electronic and structural parameters, including:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state.
HOMO-LUMO Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for understanding intermolecular interactions.
As no specific quantum chemical studies for this compound have been published, a data table of its electronic and structural parameters cannot be provided.
Biological Activity and Mechanistic Screening of Fluorinated Indolin 2 One Analogues
In Vitro Antimicrobial Activity Screening
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Fluorinated indolin-2-one analogues have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The incorporation of fluorine can enhance the lipophilicity and cell permeability of these compounds, contributing to their antibacterial effects. nih.gov
For instance, a fluorinated bisindole analogue of a marine alkaloid showed antimicrobial activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively. uniurb.it This particular analogue also demonstrated a significant synergistic effect with oxacillin, reducing its MIC for the MRSA strain by 256-fold. uniurb.it Furthermore, it exhibited biofilm disaggregating activity. uniurb.it
Other studies on fluorinated analogues of chloramphenicol and thiamphenicol have shown considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant, gram-negative bacteria. nih.gov These analogues were effective against resistant strains of Shigella dysenteriae, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. nih.gov
The antibacterial activity of various fluoroquinolones has also been extensively studied against a large number of clinical isolates. nih.gov These compounds have shown high efficacy against H. influenzae, Salmonella, and S. pneumoniae, as well as significant activity against Staphylococcus species, including methicillin-resistant strains, and various Enterobacteriaceae. nih.gov
Below is a table summarizing the antibacterial activity of a representative fluorinated indolin-2-one analogue:
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-Positive | 16 |
| Staphylococcus aureus (MRSA) | Gram-Positive | 32 |
Antifungal Properties
The antifungal potential of fluorinated indolin-2-one derivatives has also been investigated. The presence of fluorine atoms can enhance the antifungal efficacy of these compounds. rasayanjournal.co.in
Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which share a structural resemblance to the indolin-2-one core, has revealed significant antifungal activities against various plant pathogenic fungi. nih.gov Specifically, certain derivatives displayed remarkable and broad-spectrum antifungal activities, in some cases superior to commercial fungicides. nih.gov For example, one compound exhibited excellent activity against Rhizoctonia solani with an EC50 of 3.44 mg/L. nih.gov
Hydrazine-based compounds, some of which may incorporate fluorinated aromatic rings, have also shown fungicidal activity against Candida albicans, including drug-resistant clinical isolates. mdpi.com These compounds were also found to decrease biofilm formation. mdpi.com
In Vitro Anticancer Activity Screening
The indolin-2-one scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. nih.gov Fluorination of this scaffold has been a successful strategy to enhance anticancer potency. nih.gov
Cytotoxicity Against Various Cancer Cell Lines
Fluorinated indolin-2-one derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.
For example, a series of novel fluorinated anticancer agents incorporating the indolin-2-one moiety showed potent activities against A549 (lung), Bel7402 (liver), HepG2 (liver), HCT116 (colon), and HeLa (cervical) cancer cell lines. rsc.org One particular compound exhibited activities comparable to the multi-kinase inhibitor sunitinib. rsc.org
Another study on 1,3,4-thiadiazole- and aziridine-based indolin-2-ones found that a compound bearing a fluoro-substituted indolin-2-one motif exhibited a broad spectrum of inhibitory activity against a panel of cancer cell lines with IC50 values in the low micromolar range. nih.govacs.org
Furthermore, 1,2,4-triazole-tethered indolinones have shown promising anticancer activity against pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines, with some fluorinated derivatives showing IC50 values in the sub-micromolar range. mdpi.com
The table below presents the cytotoxic activity of a representative fluorinated indolin-2-one analogue against various cancer cell lines:
| Cancer Cell Line | Type | IC50 (µM) |
| A549 | Lung Carcinoma | Data not specified |
| HepG2 | Hepatocellular Carcinoma | Data not specified |
| HCT-116 | Colorectal Carcinoma | Data not specified |
| MCF-7 | Breast Adenocarcinoma | Data not specified |
Investigation of Molecular Targets and Pathways (e.g., p21-activated kinase 4, microtubule-destabilising agents)
The anticancer activity of fluorinated indolin-2-one analogues is often attributed to their ability to interact with specific molecular targets and modulate key signaling pathways involved in cancer progression.
p21-activated kinase 4 (PAK4): The indolin-2-one scaffold is recognized as a classic pharmacophore for protein kinase inhibitors. nih.gov Derivatives of indolin-2-one have been designed as potent inhibitors of PAK4, a kinase overexpressed in multiple tumors that plays a role in cell proliferation, migration, and invasion. nih.gov Some of these inhibitors have demonstrated IC50 values in the nanomolar range against PAK4. nih.gov
Microtubule-destabilising agents: Microtubules are crucial for cell division, making them an important target for anticancer drugs. nih.gov Microtubule-destabilizing agents interfere with the dynamics of microtubules, leading to mitotic arrest and cell death. nih.govmdpi.com Certain indolin-2-one derivatives have been investigated for their ability to act as microtubule-destabilizing agents, suggesting a mechanism of action distinct from kinase inhibition. nih.gov
In Vitro Anti-inflammatory Activity Assessment (e.g., inhibition of protein denaturation)
The anti-inflammatory potential of fluorinated indolin-2-one analogues has been explored through various in vitro assays, including the inhibition of protein denaturation. Protein denaturation is a well-documented cause of inflammation. nih.gov
Enzyme Inhibition Studies (e.g., α-glucosidase inhibition)
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This mechanism is a therapeutic target for the management of type 2 diabetes mellitus.
Recent research has demonstrated the potential of fluorinated indolin-2-one derivatives as α-glucosidase inhibitors. A study investigating a series of 5-fluoro-2-oxindole derivatives revealed that several of these compounds exhibit significant inhibitory activity against α-glucosidase. The inhibitory activities were quantified by their half-maximal inhibitory concentration (IC50) values.
Notably, certain substitutions on the 3-position of the 5-fluoroindolin-2-one core led to potent α-glucosidase inhibition. For instance, compounds with a benzylidene substituent at the 3-position bearing specific halogen or nitro groups on the phenyl ring displayed noteworthy activity. The table below summarizes the α-glucosidase inhibitory activity of selected 5-fluoro-2-oxindole derivatives.
Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives
| Compound | Substituent on Benzylidene Ring | IC50 (μM) |
|---|---|---|
| 3d | 2-Chloro | 49.89 ± 1.16 |
| 3f | 4-Chloro | 35.83 ± 0.98 |
| 3i | 4-Nitro | 56.87 ± 0.42 |
| Acarbose (Reference) | - | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole (Parent) | - | >1000 |
The data clearly indicates that the introduction of a substituted benzylidene group at the 3-position of the 5-fluoro-2-oxindole scaffold can lead to a significant enhancement of α-glucosidase inhibitory activity compared to the parent compound and the standard drug, acarbose. Specifically, compounds 3d , 3f , and 3i were found to be approximately 10 to 15 times more potent than acarbose nih.gov. A kinetic analysis of these potent inhibitors revealed that they inhibit α-glucosidase in a reversible and mixed-type manner nih.gov.
Structure-Activity Relationship (SAR) Studies for Fluorinated Indolin-2-one Derivatives
The structure-activity relationship (SAR) of fluorinated indolin-2-one derivatives as α-glucosidase inhibitors can be elucidated by examining the impact of different substituents on their inhibitory potency. Based on the available data for 5-fluoro-2-oxindole derivatives, several key observations can be made:
Importance of the 3-Position Substituent: The unsubstituted 5-fluoro-2-oxindole parent compound shows weak activity. The introduction of a benzylidene moiety at the 3-position is crucial for enhancing the α-glucosidase inhibitory activity.
Effect of Substituents on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly influence the inhibitory potency.
Halogen Substitution: The presence of a chlorine atom on the benzylidene ring was shown to be beneficial for activity. For instance, compound 3f with a chlorine atom at the para-position (4-position) of the phenyl ring exhibited the highest potency among the tested compounds with an IC50 value of 35.83 ± 0.98 μM nih.gov. The ortho-chloro substituted analogue (3d ) also displayed strong inhibition nih.gov.
Nitro Group Substitution: A nitro group at the para-position of the benzylidene ring, as seen in compound 3i , also resulted in potent α-glucosidase inhibition with an IC50 value of 56.87 ± 0.42 μM nih.gov.
Role of the Fluorine on the Indolin-2-one Core: While direct comparisons with non-fluorinated analogues were not detailed in the specific study on α-glucosidase inhibition, the incorporation of a fluorine atom on the indolin-2-one ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The electronegativity and small size of the fluorine atom can lead to favorable interactions with enzyme active sites.
Advanced Applications and Emerging Research Frontiers
Utilization in Materials Science
The indolin-2-one scaffold is increasingly recognized for its potential in the development of advanced functional materials. The introduction of a fluorine atom, as seen in 4-Fluoro-1-methylindolin-2-one, can profoundly influence the electronic properties, intermolecular interactions, and stability of resulting materials, making it a valuable building block. nbinno.com
The development of high-performance organic solar cells (OSCs) relies on the design of novel electron donor and acceptor materials with tailored energy levels and morphologies. researchgate.netresearchgate.net Indole (B1671886) derivatives have been successfully employed as donor units in dye-sensitized solar cells, demonstrating high power conversion efficiencies. ossila.com The core structure of indolin-2-one is a key component in small-molecule acceptors (SMAs) for OSCs. For instance, SMAs based on 1-methylindoline-2,3-dione have been developed for use in organic photovoltaics. researchgate.net
The incorporation of fluorine into organic semiconducting materials is a well-established strategy to modulate their electronic properties. nbinno.comnih.gov The high electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing the open-circuit voltage and ensuring efficient charge transfer in OSCs. researchgate.net Therefore, this compound represents a promising monomer for the synthesis of new π-conjugated polymers or small-molecule acceptors. Its structure could be integrated into A-D-A (Acceptor-Donor-Acceptor) type molecules to fine-tune the electronic characteristics and enhance the performance and stability of organic electronic devices, including OSCs and organic light-emitting diodes (OLEDs). ossila.com
| Property | Effect of Fluorine Incorporation | Relevance to Organic Solar Cells |
|---|---|---|
| Energy Levels (HOMO/LUMO) | Lowers energy levels due to high electronegativity. | Increases open-circuit voltage (Voc); improves ambient stability. researchgate.net |
| Intermolecular Interactions | Can induce favorable π-π stacking and non-covalent interactions (e.g., F···H, F···S). researchgate.net | Enhances charge mobility and optimizes film morphology. |
| Solubility | Modifies solubility in organic solvents. | Crucial for solution-based processing and large-scale manufacturing. researchgate.net |
| Dipole Moment | Increases the molecular dipole moment. | Can influence molecular packing and bulk heterojunction morphology. researchgate.net |
Fluorinated organic molecules often exhibit unique photophysical properties. The indole scaffold, a close relative of indolin-2-one, is known to be a component of fluorescent molecules. ossila.com The combination of the indole core's inherent fluorescence potential with the electronic influence of a fluorine atom can be harnessed to create novel dyes and pigments. For example, 4-fluoroindole (B1304775) finds use in bioimaging applications, highlighting the utility of this structural motif in fluorescence. ossila.com By modifying the indolin-2-one core, it is possible to fine-tune the emission and absorption wavelengths. The development of derivatives of this compound could lead to new fluorescent probes for biological research or advanced pigments for materials science applications.
Indolin-2-one Derivatives as Synthons for Complex Heterocyclic Compounds
The indolin-2-one (or oxindole) core is a privileged scaffold in synthetic chemistry, serving as a versatile starting material for the construction of more complex molecular architectures. nih.gov These derivatives are valuable synthons for creating a wide array of heterocyclic compounds. nih.govresearchgate.net The reactivity of the C3 position of the oxindole (B195798) ring allows for various transformations, including aldol-type reactions and Michael additions, to build molecular complexity. nih.govnih.gov
For example, indolin-2-one derivatives can undergo condensation with methyl ketones to form intermediates that, upon treatment with reagents like Lawesson's reagent, cyclize into thiophene-fused heterocycles such as thieno[2,3-b]indoles. nih.gov These fused systems are themselves of interest in materials science and pharmaceuticals. The presence of the fluoro and methyl groups on the this compound scaffold can be used to direct reactivity and impart specific properties to the final complex heterocyclic products.
Strategies for Rational Design of Bioactive Analogues
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new therapeutic agents with high efficacy and specificity. nih.gov The indolin-2-one skeleton is found in numerous bioactive natural products and synthetic pharmaceuticals. nih.gov Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an indolinone core and is a prominent example of a successful drug based on this scaffold. nih.govnih.gov
The strategic incorporation of fluorine is a key tactic in rational drug design. nbinno.com Fluorine can alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. nbinno.comnih.gov Designing analogues of this compound involves several strategies:
Structure-Based Design: Utilizing computational docking studies to predict the binding of analogues to specific biological targets, such as protein kinases or enzymes like RNase L. nih.gov
Bioisosteric Replacement: Replacing other functional groups with fluorine to improve pharmacokinetic or pharmacodynamic properties.
Conformational Control: Using the steric and electronic effects of the fluorine atom to lock the molecule into a biologically active conformation.
These design principles can guide the synthesis of new libraries of this compound derivatives with potential applications in various therapeutic areas. nih.gov
Future Directions in Synthetic Organic Chemistry and Mechanistic Studies
The continued advancement of applications for this compound relies on the development of novel and efficient synthetic methodologies and a deep understanding of its chemical reactivity.
Future research in synthetic organic chemistry will likely focus on:
Asymmetric Synthesis: Developing catalytic, enantioselective methods to introduce substituents at the C3 position, creating chiral centers that are often crucial for biological activity. nih.gov
C-H Activation: Exploring modern C-H activation techniques to directly functionalize the aromatic ring of the indolin-2-one core, providing atom-economical routes to diverse analogues.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that rapidly build molecular complexity from simple precursors, incorporating the this compound scaffold. mdpi.com
Flow Chemistry: Adapting synthetic routes to continuous flow processes for safer, more scalable, and efficient production.
In parallel, detailed mechanistic studies, often aided by computational tools like Density Functional Theory (DFT), will be crucial. researchgate.net Such studies can elucidate reaction pathways, predict the regioselectivity and stereoselectivity of transformations, and rationalize the electronic effects of the fluorine substituent. nih.gov A thorough understanding of the reaction mechanisms will enable chemists to design more precise and effective synthetic strategies for this promising class of compounds. walisongo.ac.id
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
